molecular formula C5H10N2O B12922310 2-(Dimethylamino)-2-methoxyacetonitrile

2-(Dimethylamino)-2-methoxyacetonitrile

Cat. No.: B12922310
M. Wt: 114.15 g/mol
InChI Key: RNKFQKGZTYZLGM-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-methoxyacetonitrile is an organic compound with the molecular formula C5H10N2O It is a nitrile derivative that features both a dimethylamino group and a methoxy group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-2-methoxyacetonitrile typically involves the reaction of dimethylamine with methoxyacetonitrile under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the methoxyacetonitrile, followed by the addition of dimethylamine. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)-2-methoxyacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Strong nucleophiles such as alkoxides or amines can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oximes or nitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles with various functional groups.

Scientific Research Applications

2-(Dimethylamino)-2-methoxyacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Industry: Used in the production of specialty chemicals and as a building block for polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-methoxyacetonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s solubility and reactivity. These interactions can influence the compound’s behavior in biological systems and its effectiveness as a chemical reagent.

Comparison with Similar Compounds

    2-(Dimethylamino)acetonitrile: Lacks the methoxy group, which can affect its solubility and reactivity.

    2-Methoxyacetonitrile: Lacks the dimethylamino group, which can influence its ability to form hydrogen bonds and interact with biological targets.

    Dimethylaminoethanol: Contains a hydroxyl group instead of a nitrile, leading to different chemical properties and applications.

Uniqueness: 2-(Dimethylamino)-2-methoxyacetonitrile is unique due to the presence of both the dimethylamino and methoxy groups on the same carbon atom. This combination of functional groups provides a distinct set of chemical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

2-(dimethylamino)-2-methoxyacetonitrile

InChI

InChI=1S/C5H10N2O/c1-7(2)5(4-6)8-3/h5H,1-3H3

InChI Key

RNKFQKGZTYZLGM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C#N)OC

Origin of Product

United States

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